2-(Pyridin-3-yloxy)ethanol 2-(Pyridin-3-yloxy)ethanol
Brand Name: Vulcanchem
CAS No.: 119967-49-6
VCID: VC20870329
InChI: InChI=1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2
SMILES: C1=CC(=CN=C1)OCCO
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

2-(Pyridin-3-yloxy)ethanol

CAS No.: 119967-49-6

Cat. No.: VC20870329

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-yloxy)ethanol - 119967-49-6

Specification

CAS No. 119967-49-6
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name 2-pyridin-3-yloxyethanol
Standard InChI InChI=1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2
Standard InChI Key IFBXNOIFACMNNE-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)OCCO
Canonical SMILES C1=CC(=CN=C1)OCCO

Introduction

2-(Pyridin-3-yloxy)ethanol is a compound that has garnered significant attention in various fields of research due to its unique chemical properties and potential applications. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. The compound contains an ether (C-O-C) and a hydroxyl (–OH) group, making it versatile in chemical reactions and biological interactions.

Synthesis of 2-(Pyridin-3-yloxy)ethanol

The synthesis of 2-(Pyridin-3-yloxy)ethanol typically involves the reaction of pyridin-3-ol with ethylene oxide under basic conditions. Sodium hydroxide or potassium hydroxide is commonly used as the base in this reaction.

Reaction Mechanism

The reaction can be summarized as follows:

Pyridin-3-ol+Ethylene OxideBase2-(Pyridin-3-yloxy)ethanol\text{Pyridin-3-ol} + \text{Ethylene Oxide} \xrightarrow{\text{Base}} \text{2-(Pyridin-3-yloxy)ethanol}

This synthesis method is straightforward and efficient, yielding the desired compound under controlled conditions.

Applications and Biological Activity

2-(Pyridin-3-yloxy)ethanol has several notable applications, particularly in biochemical assays and as a potential ligand for enzymes or receptors. Its hydroxyl group allows for hydrogen bonding interactions, while the aromatic pyridine ring can engage in π–π stacking interactions with aromatic residues in proteins.

Biological Interactions

  • Ligand Properties: The compound can modulate enzyme activity by binding to specific sites, influencing biochemical pathways.

  • Protein Interactions: The presence of both hydroxyl and pyridine rings facilitates diverse interactions with proteins, enhancing its potential as a therapeutic agent.

Research Findings

Recent studies have highlighted the importance of pyridine derivatives in various biological and chemical applications. While specific research on 2-(Pyridin-3-yloxy)ethanol is limited, its structural analogs have shown promising results in fields such as antiparasitic activity and catalysis.

Antiparasitic Activity

Related compounds, such as pyridinyloxyalkanols, have demonstrated inhibitory effects against Leishmania mexicana, suggesting potential applications in antiparasitic drug development .

Catalysis

Pyridine-based ligands are extensively used in catalysis, particularly in the oxidation of alcohols. The Pd(OAc)2_2/pyridine catalyst system is efficient in selective aerobic oxidation reactions.

Synthesis Conditions

ReagentsConditions
Pyridin-3-ol, Ethylene OxideBasic conditions (NaOH or KOH)

Potential Applications

ApplicationDescription
Biochemical AssaysLigand for enzymes or receptors
CatalysisRelated pyridine derivatives used in oxidation reactions
Antiparasitic ActivityStructural analogs show promise against Leishmania mexicana

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator